Veratryl tetrazolium blue

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

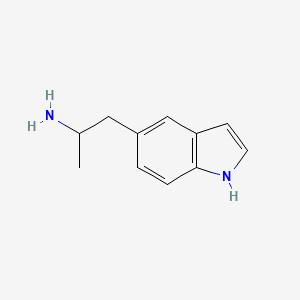

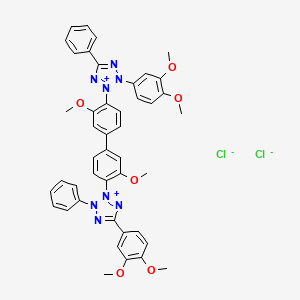

Veratryl tetrazolium blue is a tetrazolium salt commonly used in biochemical assays. It is a colorless compound that, upon reduction, forms a colored formazan product. This property makes it useful in various applications, particularly in measuring cell viability and metabolic activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Veratryl tetrazolium blue can be synthesized through the reaction of veratryl alcohol with tetrazolium salts under specific conditions. The reaction typically involves the use of a base to deprotonate the alcohol, followed by the addition of the tetrazolium salt. The reaction is carried out under controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and reactant concentrations to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Veratryl tetrazolium blue undergoes several types of chemical reactions, including:

Reduction: The compound is reduced to form a colored formazan product, which is the basis for its use in biochemical assays.

Oxidation: It can be oxidized back to its original tetrazolium form under certain conditions.

Substitution: The tetrazolium ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Reduction: Common reducing agents include nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH). The reaction is typically carried out in an aqueous buffer at physiological pH.

Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen can be used to revert the formazan product back to the tetrazolium salt.

Substitution: Nucleophiles such as amines or thiols can react with the tetrazolium ring under basic conditions.

Major Products

Formazan: The primary product of the reduction reaction, which is colored and used in various assays.

Tetrazolium Salt: The original form of the compound, which can be regenerated through oxidation.

Applications De Recherche Scientifique

Veratryl tetrazolium blue has a wide range of applications in scientific research:

Chemistry: Used as a redox indicator in various chemical reactions.

Biology: Commonly used in cell viability assays to measure metabolic activity. The reduction of this compound to formazan indicates active cellular metabolism.

Medicine: Employed in diagnostic assays to assess cell health and function.

Industry: Utilized in quality control processes to monitor microbial contamination and metabolic activity in industrial fermentations.

Mécanisme D'action

The mechanism of action of veratryl tetrazolium blue involves its reduction to a colored formazan product. This reduction is typically mediated by cellular dehydrogenases, which transfer electrons from metabolic intermediates to the tetrazolium salt. The resulting formazan product is insoluble and precipitates, allowing for easy quantification.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazolyl blue tetrazolium bromide: Another tetrazolium salt used in similar applications.

XTT (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate): A tetrazolium salt that produces a water-soluble formazan product.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Widely used in cell viability assays, producing an insoluble formazan product.

Uniqueness

Veratryl tetrazolium blue is unique due to its specific reduction properties and the distinct color change it undergoes upon reduction. This makes it particularly useful in assays where a clear visual indicator of metabolic activity is required. Additionally, its stability and ease of use make it a preferred choice in many biochemical applications.

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-[4-[4-[5-(3,4-dimethoxyphenyl)-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-5-phenyltetrazol-3-ium;dichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H40N8O6.2ClH/c1-53-37-23-19-32(27-41(37)57-5)44-46-49(33-15-11-8-12-16-33)51(48-44)35-21-17-30(25-39(35)55-3)31-18-22-36(40(26-31)56-4)52-47-43(29-13-9-7-10-14-29)45-50(52)34-20-24-38(54-2)42(28-34)58-6;;/h7-28H,1-6H3;2*1H/q+2;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAFWDMJQAJWHX-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN([N+](=N2)C3=C(C=C(C=C3)C4=CC(=C(C=C4)[N+]5=NC(=NN5C6=CC(=C(C=C6)OC)OC)C7=CC=CC=C7)OC)OC)C8=CC=CC=C8)OC.[Cl-].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H40Cl2N8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

847.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester](/img/structure/B590528.png)

![Ethyl acetamido[(hydroxymethyl)amino]acetate](/img/structure/B590530.png)

![4-[(2-fluorophenyl)methyl]-1,1-dioxo-N-(3-pyridin-4-yl-1H-indazol-5-yl)-1,4-thiazinane-2-carboxamide](/img/structure/B590534.png)

![4-[(2-Fluorophenyl)methyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)thiomorpholine-2-carboxamide](/img/structure/B590535.png)

![L-VALINE, N-[(2/'-CYANO[1,1/'-BIPHENYL]-4-YL)METHYL]-3-METHYL-, METHYL ESTER](/img/new.no-structure.jpg)